molecular formula C15H28N2O4 B13753452 tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate

tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate

Cat. No.: B13753452
M. Wt: 300.39 g/mol
InChI Key: RHHSAARVQNERSS-PIJUOVFKSA-N
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Description

tert-Butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a morpholine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control of reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-Butyl hydroperoxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methylene chloride, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis, releasing the active amine, which can then participate in various biochemical pathways. The morpholine ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the specific stereochemistry of the compound make it particularly useful in certain synthetic and research applications.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C15H28N2O4/c1-6-11(2)12(16-14(19)21-15(3,4)5)13(18)17-7-9-20-10-8-17/h11-12H,6-10H2,1-5H3,(H,16,19)/t11?,12-/m1/s1

InChI Key

RHHSAARVQNERSS-PIJUOVFKSA-N

Isomeric SMILES

CCC(C)[C@H](C(=O)N1CCOCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)N1CCOCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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